Propyl benzenesulfonate
Description
Overview of Sulfonate Ester Classifications and Nomenclature
Sulfonate esters are systematically named by stating the name of the alkyl or aryl group (R') attached to the oxygen, followed by the name of the parent sulfonic acid, with the "-ic acid" suffix replaced by "-ate". For instance, the ester derived from benzenesulfonic acid and propanol (B110389) is termed propyl benzenesulfonate (B1194179). Common examples of sulfonate esters frequently encountered in organic chemistry include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). eurjchem.com
It is crucial to distinguish sulfonate esters from two related classes of compounds: sulfonic acids and sulfonates.
Sulfonic acids are organosulfur compounds with the general formula R−S(=O)₂−OH. They are strong acids, comparable in acidity to sulfuric acid.
Sulfonates are the salts or anions of sulfonic acids, with the general formula R−S(=O)₂−O⁻. These are the conjugate bases of sulfonic acids. ontosight.ai
Sulfonate esters , with the formula R-SO₂-OR', are formed from the condensation of a sulfonic acid and an alcohol. Unlike the ionic sulfonates, sulfonate esters are covalent compounds.
The key distinction lies in the nature of the group attached to the sulfonyl group's oxygen atom. In sulfonic acids, it is a hydrogen atom; in sulfonates, it is a cation or the molecule exists as an anion; and in sulfonate esters, it is an organic group (e.g., an alkyl or aryl group).
Structural isomerism plays a significant role in the properties and reactivity of sulfonate esters. In the case of propyl benzenesulfonate, two isomers exist: n-propyl benzenesulfonate and isothis compound.
n-Propyl benzenesulfonate features a linear three-carbon chain attached to the sulfonate oxygen.
Isothis compound has a branched propyl group, with the sulfonate oxygen attached to the central carbon atom.
This seemingly subtle difference in structure leads to notable differences in their physical properties and, more importantly, their reactivity in chemical transformations. For instance, the steric hindrance around the reaction center is greater in isothis compound, which can influence the rates and mechanisms of nucleophilic substitution reactions.
Historical Context of Arylsulfonate Research
The study of arylsulfonates is intrinsically linked to the broader history of organosulfur chemistry, which saw significant development in the 19th century. researchgate.net The preparation of sulfonic acids by the sulfonation of aromatic compounds was an early and important reaction. The subsequent conversion of these sulfonic acids into various derivatives, including sulfonate esters, opened up new avenues in synthetic organic chemistry. Historically, highly branched alkylbenzene sulfonate surfactants, such as those based on tetrapropylene (known as "ABS"), were widely used in detergents. However, their poor biodegradability led to a shift towards more linear alkylbenzene sulfonates ("LAS"). google.com The utility of arylsulfonates as leaving groups in substitution reactions was a pivotal discovery that solidified their importance in the synthetic chemist's toolkit.
Significance of this compound in Modern Chemical Research
This compound serves as a valuable reagent and intermediate in modern organic synthesis. ontosight.ai Its primary significance lies in its role as a propylating agent, capable of introducing a propyl group into a variety of molecules. This is a direct consequence of the benzenesulfonate group being an excellent leaving group, readily displaced by nucleophiles.
Recent research has explored the use of sulfonate esters, including this compound, in a variety of contexts. For example, detailed studies have been conducted on the kinetics and mechanisms of sulfonate ester formation and solvolysis, which are critical for controlling their presence as potential impurities in pharmaceutical manufacturing. acs.orgenovatia.com Furthermore, the reactivity of sulfonate esters in nucleophilic substitution reactions continues to be an area of active investigation, with studies examining the influence of structure on reaction pathways. acs.orgepa.gov The development of novel synthetic methods, such as the electrochemical synthesis of sulfonate esters, highlights the ongoing efforts to expand the synthetic utility of this class of compounds. rsc.org this compound is also recognized as an aryl-sulfonate genotoxic impurity. scbt.com
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O₃S |
| Molecular Weight | 200.25 g/mol scbt.com |
| CAS Number | 80-42-2 nih.gov |
| IUPAC Name | This compound nih.gov |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 298.8 °C at 760 mmHg ontosight.ai |
Spectroscopic Data of Propylbenzene (B89791) (as a related reference)
| Spectroscopy | Peak Information |
| ¹H NMR (CDCl₃, 90 MHz) | δ 7.1-7.4 (m, 5H, Ar-H), 2.5-2.7 (t, 2H, Ar-CH₂), 1.5-1.8 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) docbrown.info |
| Infrared (Liquid Film) | 3080-3030 cm⁻¹ (aryl C-H stretch), 2975-2845 cm⁻¹ (alkyl C-H stretch), 1600, 1500 cm⁻¹ (benzene ring stretch) docbrown.info |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H12O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNPXKLQSGAGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058834 | |
| Record name | Benzenesulfonic acid, propyl ester | |
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Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-42-2 | |
| Record name | Propyl benzenesulfonate | |
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| Record name | PROPYL BENZENESULFONATE | |
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| Record name | Benzenesulfonic acid, propyl ester | |
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| Record name | Propyl benzenesulfonate | |
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Synthetic Methodologies and Reaction Pathways for Propyl Benzenesulfonate
Direct Synthesis Approaches
Direct synthesis of propyl benzenesulfonate (B1194179) primarily involves the formation of the sulfonate ester bond in a single key step. This is typically accomplished through esterification reactions or by reacting a derivative of benzenesulfonic acid with propanol (B110389).
One direct route to propyl benzenesulfonate is the esterification of benzenesulfonic acid with propanol. This reaction, in principle, is similar to the Fischer esterification of carboxylic acids. The hydroxyl group of propanol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonic acid. The reaction is an equilibrium process, and to achieve a high yield of the ester, the removal of water is essential.
A more common and often more efficient direct method for the synthesis of sulfonate esters, including this compound, involves the reaction of benzenesulfonyl chloride with propanol. wikipedia.org In this process, the highly reactive sulfonyl chloride is readily attacked by the alcohol. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
For the direct esterification of benzenesulfonic acid with propanol, acidic catalysts are generally employed to protonate the sulfonic acid, increasing its electrophilicity. Strong acids such as sulfuric acid can be used for this purpose. A critical aspect of this reaction is the management of the water produced. To shift the equilibrium towards the formation of the ester, a Dean-Stark apparatus is often utilized. wikipedia.orgrsc.orgyoutube.com This piece of glassware allows for the continuous removal of water from the reaction mixture as an azeotrope with a suitable solvent (e.g., toluene), thus driving the reaction to completion.
In the synthesis utilizing benzenesulfonyl chloride, the reaction conditions are typically milder. The reaction is often conducted at or below room temperature to control its exothermicity. The choice of base is important; pyridine can act as both a base and a nucleophilic catalyst. The reaction is usually performed in an inert solvent, such as dichloromethane or diethyl ether.
| Direct Synthesis Method | Reactants | Catalyst/Reagent | Key Conditions |
| Direct Esterification | Benzenesulfonic acid, Propanol | Strong acid (e.g., H₂SO₄) | Reflux with a Dean-Stark apparatus to remove water |
| From Sulfonyl Chloride | Benzenesulfonyl chloride, Propanol | Base (e.g., pyridine, triethylamine) | Inert solvent, typically at or below room temperature |
Indirect Synthetic Routes via Benzenesulfonic Acid Derivatives
An alternative strategy for the synthesis of this compound involves the initial preparation of a benzenesulfonic acid derivative, which is then converted to the desired ester. This multi-step approach allows for greater control over the reaction and can be advantageous in certain synthetic contexts.
The primary precursor for this indirect route is benzenesulfonic acid, which is synthesized through the sulfonation of benzene (B151609). chemistrysteps.combyjus.comlibretexts.org This is a classic example of an electrophilic aromatic substitution reaction.
The sulfonation of benzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The π electrons of the aromatic benzene ring act as a nucleophile, attacking a potent electrophile. masterorganicchemistry.comjove.com In the case of sulfonation, the electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide (+SO₃H). chemistrysteps.comjove.comchemguide.co.uklibretexts.org The attack by the benzene ring on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com This step is typically the rate-determining step of the reaction. In the final step, a base (often HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding benzenesulfonic acid. chemguide.co.uk
Fuming sulfuric acid, also known as oleum, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemistrysteps.comlibretexts.orgchemguide.co.uklibretexts.org It is a much more potent sulfonating agent than concentrated sulfuric acid alone because it contains a higher concentration of the electrophile, SO₃. chemguide.co.ukchemguide.co.uklibretexts.org
Sulfonation of Benzene and its Derivatives as Precursors
Regioselectivity in Substituted Benzene Sulfonation
The sulfonation of a substituted benzene ring, such as propylbenzene (B89791), is an electrophilic aromatic substitution reaction. The position of the incoming sulfonic acid group is directed by the nature of the existing substituent. The propyl group is an alkyl group, which is generally considered an activating group and an ortho, para-director. youtube.comlibretexts.org This means that the sulfonation of propylbenzene will predominantly yield ortho-propylbenzenesulfonic acid and para-propylbenzenesulfonic acid.
The directing effect of substituents in electrophilic aromatic substitution is a well-established principle. Activating groups donate electron density to the benzene ring, stabilizing the carbocation intermediate (arenium ion) formed during the substitution process. This stabilization is more pronounced when the electrophile attacks the ortho and para positions. libretexts.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and directing incoming electrophiles to the meta position. youtube.comlibretexts.org
The sulfonation of benzene itself is a reversible reaction, typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The electrophile is believed to be protonated sulfur trioxide (+SO3H) or sulfur trioxide itself. chemistrysteps.commasterorganicchemistry.com The reversibility of this reaction allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions on the ring. chemistrysteps.comlibretexts.org
Reactions Involving Benzenesulfonyl Chloride Intermediates
A common and widely used method for the synthesis of sulfonate esters, including this compound, involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.comperiodicchemistry.com In this case, propanol reacts with benzenesulfonyl chloride.
Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a colorless viscous oil that is prepared by the chlorosulfonation of benzene. wikipedia.org It serves as an electrophilic reagent. wikipedia.org The reaction with an alcohol, such as propanol, proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the benzenesulfonyl chloride. A base, often a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. youtube.comchemicalbook.com
General Reaction: C₆H₅SO₂Cl + CH₃CH₂CH₂OH + Base → C₆H₅SO₂OCH₂CH₂CH₃ + Base·HCl
This method is advantageous due to the high reactivity of sulfonyl chlorides and the generally good yields obtained. eurjchem.com The mechanism typically involves an Sₙ2-type displacement at the sulfur atom. youtube.com
Propylation Strategies in Organic Synthesis
Propylation, the addition of a propyl group to a molecule, is a fundamental transformation in organic synthesis. In the context of forming this compound, the key propylation step is the esterification of benzenesulfonic acid or its derivatives with a propyl source.
Direct esterification of sulfonic acids with alcohols is possible but can be challenging. google.com Computational studies on the esterification of benzenesulfonic acid with methanol suggest that the reaction can proceed through either an Sₙ1 pathway, involving a sulfonylium cation intermediate, or an Sₙ2 pathway with the protonated alcohol acting as the alkylating agent. rsc.orgresearchgate.net
A more common laboratory approach is the conversion of the alcohol into a better leaving group, which is then displaced by the sulfonate anion. However, for the synthesis of sulfonate esters, the reaction is typically between the sulfonyl chloride and the alcohol, as described in the previous section. periodicchemistry.com This effectively constitutes the "propylation" of the benzenesulfonate moiety.
Alternative propylation strategies in broader organic synthesis, which could theoretically be adapted, include reactions with propyl halides or other propylating agents. However, for the specific synthesis of this compound, the reaction of benzenesulfonyl chloride with propanol remains the most direct and widely practiced method.
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry has seen the development of advanced techniques and catalytic systems to improve the efficiency, selectivity, and environmental friendliness of chemical reactions.
Application of Micellar Catalysis in Benzenesulfonate Synthesis
Micellar catalysis utilizes the properties of surfactants in aqueous media to facilitate organic reactions. nih.govacs.org Micelles are aggregates of surfactant molecules that form in water above a certain concentration, known as the critical micelle concentration (CMC). acs.orgmdpi.com These aggregates have a hydrophobic core and a hydrophilic surface, creating a microenvironment that can solubilize nonpolar reactants and influence reaction rates and pathways. nih.govacs.orgnih.gov
In the context of benzenesulfonate synthesis, micellar catalysis can be employed to enhance the reaction between a hydrophobic sulfonyl chloride and an alcohol in an aqueous medium. The micelles act as nanoreactors, concentrating the reactants within their hydrophobic core, thereby increasing the effective concentration and accelerating the reaction rate. nih.gov This approach can reduce the need for volatile organic solvents, aligning with the principles of green chemistry. nih.gov The nature of the surfactant (anionic, cationic, or non-ionic) can influence the reaction environment and catalytic efficiency. acs.org For esterification reactions, the micelles can facilitate dehydration in water, avoiding the need for separate dehydrating agents. acs.org
Transition Metal-Catalyzed Reactions for Sulfonate Ester Formation
Transition metal catalysis has become a powerful tool in organic synthesis. While the classic synthesis of sulfonate esters from sulfonyl chlorides and alcohols does not typically require metal catalysis, recent research has explored metal-catalyzed routes for the formation of C-S and S-O bonds.
For instance, indium has been shown to catalyze the sulfonylation of amines to form sulfonamides and is also applicable for preparing sulfonate esters from sulfonyl chlorides and alcohols. researchgate.netorganic-chemistry.org This method offers a facile and efficient route with generality for various substrates. researchgate.net Other transition metals like palladium and nickel have been used in transformations of sulfonates, although these often involve S-O bond cleavage rather than formation. nih.gov Copper-catalyzed methods have also been developed for the synthesis of activated sulfonate esters from boronic acids. acs.org
| Catalyst | Reactants | Product | Key Features |
|---|---|---|---|
| Indium | Sulfonyl chlorides and alcohols/amines | Sulfonate esters/Sulfonamides | Facile, efficient, and general for various substrates. researchgate.netorganic-chemistry.org |
| Palladium/Nickel | Sulfonates | Aryl alkyl ethers/Diaryl ethers | Involves S-O bond cleavage. nih.gov |
| Copper | Boronic acids, DABSO, and pentafluorophenol | Activated sulfonate esters | Forms activated esters from boronic acids. acs.org |
Enzyme-Catalyzed Synthesis of Sulfonate Esters (if applicable to research)
Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.comacs.org Lipases, esterases, and proteases are commonly used for esterification and transesterification reactions. mdpi.com The use of enzymes can lead to simpler purification processes and the potential for catalyst reuse. mdpi.com
While the enzymatic synthesis of carboxylate esters, such as propyl benzoate, is well-documented, the direct enzymatic synthesis of sulfonate esters is less common. nih.gov Research has explored enzyme-mediated pathways for the formation of sulfonamides, which are structurally related to sulfonate esters. eurjchem.com A study on a γ-aminopropylsulfonate linker for prodrug development involved an enzyme-mediated hydrolysis step to trigger a subsequent intramolecular cyclization, demonstrating the compatibility of enzymes with sulfonate-containing molecules. nih.gov
The direct enzymatic esterification to form this compound would likely involve a lipase or a related hydrolase. However, the substrate specificity of these enzymes for sulfonic acids or their derivatives would be a critical factor. The development of biocatalysts with tailored specificities could open up new avenues for the green synthesis of sulfonate esters. Research in this area is ongoing, with a focus on overcoming challenges such as the often harsh reaction conditions required for chemical synthesis. acs.org
Mechanistic Investigations of Formation Reactions
The formation of this compound involves two primary stages: the synthesis of the benzenesulfonate functional group on an aromatic ring and the subsequent attachment of the propyl group to the sulfonate moiety. Mechanistic investigations have focused on understanding the intricate details of the reaction pathways involved in both the aromatic substitution to form the sulfonate precursor and the nucleophilic substitution at the sulfur center to yield the final ester.
Elucidation of Nucleophilic Substitution Mechanisms at the Sulfur Center
The formation of the ester linkage in this compound typically proceeds through the reaction of a benzenesulfonyl derivative, such as benzenesulfonyl chloride, with propanol or a corresponding propoxide. This transformation is a form of nucleophilic substitution occurring at the electron-deficient sulfur atom of the sulfonyl group.
Detailed mechanistic studies on analogous systems, such as the reactions of aryl benzenesulfonates with various nucleophiles, have provided significant insights. Research on the reactions of aryl benzenesulfonates with benzylamines suggests that the cleavage of the sulfur-oxygen (S−O) bond is a primary pathway. acs.org The mechanism is proposed to be a stepwise process involving a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate.
The reaction sequence can be described as follows:
Nucleophilic Attack: The oxygen atom of the propanol molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl group.
Formation of a TBP-5C Intermediate: This attack leads to the formation of a transient, high-energy trigonal-bipyramidal intermediate. In this structure, the sulfur atom is bonded to five substituents: the two sulfonyl oxygens, the benzene ring, the incoming propanol, and the leaving group.
Departure of the Leaving Group: The intermediate collapses with the expulsion of the leaving group (e.g., a chloride ion if starting from benzenesulfonyl chloride), resulting in the formation of the this compound ester. The rate-limiting step in this process is often the formation of the TBP-5C intermediate. acs.org
This stepwise mechanism, proceeding through a distinct intermediate rather than a concerted transition state, is a key feature of nucleophilic substitution at a tetracoordinate sulfur center.
Investigation of Aromatic Substitution Mechanisms in Benzenesulfonate Synthesis
The benzenesulfonate portion of the molecule is synthesized via the sulfonation of benzene, a classic example of an electrophilic aromatic substitution (EAS) reaction. chemistrysteps.com This process typically involves heating benzene with fuming sulfuric acid, which is a mixture of concentrated sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃), also known as oleum. chemistrysteps.comlibretexts.orglibretexts.org
The active electrophile in this reaction is debated to be either neutral sulfur trioxide (SO₃) or the protonated sulfur trioxide cation (⁺SO₃H), with its formation depending on the specific reaction conditions. chemistrysteps.comjove.comjove.com The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms. libretexts.orglibretexts.orglibretexts.org
The mechanism proceeds through the following steps:
Electrophile Generation: In concentrated sulfuric acid, SO₃ can become protonated to form the highly reactive ⁺SO₃H electrophile.
Nucleophilic Attack by Benzene: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of either SO₃ or ⁺SO₃H. docbrown.info
Formation of the Arenium Ion (Sigma Complex): This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.com
Deprotonation: A base in the reaction mixture, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group. youtube.com
Restoration of Aromaticity: The removal of the proton restores the stable aromatic π-system, yielding benzenesulfonic acid. jove.comjove.com
A notable characteristic of aromatic sulfonation is its reversibility. chemistrysteps.comlibretexts.org Heating benzenesulfonic acid with dilute aqueous acid can reverse the reaction, removing the sulfonic acid group to regenerate benzene. libretexts.orglibretexts.orgyoutube.com This reversibility is controlled by the concentration of water and acid, in accordance with Le Chatelier's principle. youtube.com
| Step | Description | Key Intermediates/Species |
| 1 | Generation of the electrophile from fuming sulfuric acid. | SO₃, ⁺SO₃H |
| 2 | The π-electrons of the benzene ring attack the electrophile. | Benzene, Electrophile |
| 3 | Formation of a resonance-stabilized carbocation. | Arenium Ion (Sigma Complex) |
| 4 | A base removes a proton from the arenium ion. | HSO₄⁻, H₂O |
| 5 | The aromatic ring is reformed, yielding the product. | Benzenesulfonic Acid |
Kinetic Studies of this compound Formation
Kinetic studies provide quantitative data on reaction rates and are crucial for substantiating proposed reaction mechanisms. While specific kinetic data for the direct formation of this compound is not widely published, valuable inferences can be drawn from studies on analogous reactions, particularly the nucleophilic substitution at the sulfur center of aryl benzenesulfonates. acs.org
In the study of reactions between aryl benzenesulfonates and benzylamines, kinetic parameters like Hammett (ρ) and Brönsted (β) coefficients were determined to probe the nature of the transition state. acs.org These studies indicate that the reaction proceeds via a stepwise mechanism where the rate-limiting step is the formation of a bond between the nucleophile and the sulfur atom. acs.org
The data from these related systems suggest that for the formation of this compound from benzenesulfonyl chloride and propanol, the reaction rate would be influenced by:
The nucleophilicity of the alcohol: A more nucleophilic alcohol (or alkoxide) would increase the reaction rate.
The nature of the leaving group: A better leaving group on the sulfonyl derivative (e.g., Cl⁻) enhances the rate.
Solvent effects: Polar solvents can stabilize the charged intermediates and transition states, influencing the reaction kinetics.
The table below summarizes typical kinetic parameters obtained from studies of nucleophilic substitution reactions at a sulfonyl sulfur center, which can be considered analogous to the formation of this compound.
| Parameter | Description | Typical Interpretation for Sulfonate Esterification |
| Hammett ρXY | Measures the sensitivity of the reaction rate to electronic effects of substituents on both the nucleophile (X) and the substrate (Y). | A large value suggests significant bond formation in the transition state. |
| Brönsted βnuc | Correlates the reaction rate with the basicity of the nucleophile. | A value between 0 and 1 indicates the degree of bond formation between the nucleophile and the reaction center in the transition state. |
| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Often second-order: Rate = k[Sulfonyl Derivative][Alcohol] |
These kinetic investigations support a mechanism involving a distinct intermediate, where the bond-making process is the most energetically demanding step.
Reactivity and Transformation Pathways of Propyl Benzenesulfonate
Hydrolysis and Solvolysis Reactions
Hydrolysis and solvolysis are fundamental reactions of propyl benzenesulfonate (B1194179), leading to the cleavage of the ester bond. These reactions can be influenced by the pH of the medium and the nature of the solvent.
The hydrolysis of esters like propyl benzenesulfonate can be catalyzed by both acids and bases. libretexts.org
Under acidic conditions , the reaction is reversible and is essentially the reverse of the esterification process. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the sulfonate group, which makes the sulfur atom more electrophilic. A water molecule then acts as a nucleophile, attacking the sulfur atom. This is followed by a proton transfer and the elimination of propanol (B110389), yielding benzenesulfonic acid. chemguide.co.uk
In basic conditions , the hydrolysis is an irreversible reaction. chemguide.co.uk The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic sulfur atom of the sulfonate ester. This leads to the formation of a pentacoordinate intermediate, which then collapses, breaking the sulfur-oxygen bond connected to the propyl group. The final products are benzenesulfonate anion and propanol. This process, when carried out with a base like sodium hydroxide, is also known as saponification. libretexts.org
The solvent plays a crucial role in the solvolysis of sulfonate esters, influencing both the rate and the mechanism of the reaction. The rate of solvolysis of similar alkyl sulfonates has been shown to be dependent on the composition of the solvent medium, such as in dioxane-water mixtures. cdnsciencepub.com The mechanism can vary from a bimolecular (SN2) to a unimolecular (SN1) pathway, depending on the solvent's ionizing power and the structure of the alkyl group. cdnsciencepub.com For n-propyl benzenesulfonate, the solvolysis in acetone-water mixtures has been classified, indicating a sensitivity to the solvent environment. researchgate.net The variation in solvolysis rates across different solvents can be significant, highlighting the importance of solute-solvent interactions in the transition state. nih.gov
Interactive Data Table: Solvent Effects on Solvolysis
| Compound | Solvent Range | Classification |
| n-Propyl benzenesulfonate | 0–85 wt.-% Me2CO+H2O | 25A70 C90A100 |
| i-Propyl benzenesulfonate | 0–98 wt.-% dioxane +H2O | 10A65 B95A100 |
| Ethyl benzenesulfonate | 0–95 wt.-% dioxane +H2O | 20A55 B90C95 A100 |
Note: The classification (e.g., 25A70 C90A100) refers to a system describing the change in enthalpy and entropy of activation with varying solvent composition.
The primary degradation products of the hydrolysis of this compound are benzenesulfonic acid and propanol. wikipedia.org Benzenesulfonic acid is a strong acid that is soluble in water. wikipedia.org The formation of these products is a direct result of the cleavage of the ester linkage. Under acidic hydrolysis, benzenesulfonic acid is formed directly. In basic hydrolysis, the benzenesulfonate salt is initially formed, which can then be protonated to yield benzenesulfonic acid. chemguide.co.uk The other product, propanol, is a simple alcohol. The desulfonation of benzenesulfonic acid to benzene (B151609) can occur under specific conditions, such as heating in dilute sulfuric acid, but this is a subsequent reaction and not a direct product of hydrolysis. youtube.comyoutube.com
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions due to the excellent leaving group ability of the benzenesulfonate anion.
A wide range of nucleophiles can react with this compound, displacing the benzenesulfonate group. These reactions are fundamental in organic synthesis for introducing a propyl group to various molecules.
Amines: Primary and secondary amines react with this compound to form secondary and tertiary amines, respectively. The nitrogen atom of the amine acts as the nucleophile. msu.edu
Alcohols: Alcohols, or more commonly their conjugate bases (alkoxides), can act as nucleophiles to form ethers. msu.edu
Thiols: Thiols and their corresponding thiolate anions are excellent nucleophiles and react with this compound to yield thioethers (sulfides). chemistrysteps.comnih.gov
The nucleophilicity of these species generally follows the trend: thiols > amines > alcohols. msu.edunih.gov
Nucleophilic substitution reactions on sulfonate esters like this compound can proceed through different mechanistic pathways. doi.org The attack of the nucleophile can occur at either the carbon atom of the propyl group or the sulfur atom of the sulfonate group.
When the nucleophile attacks the α-carbon of the propyl group, it is a typical SN2 reaction. This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon is chiral. The benzenesulfonate ion is displaced as the leaving group. This is the more common pathway for nucleophilic substitution on alkyl sulfonates. libretexts.org
Alternatively, nucleophilic attack can occur at the sulfur atom, leading to the cleavage of the S-O bond. This pathway is more likely with certain nucleophiles and under specific reaction conditions. doi.org For instance, studies on related dinitrophenyl benzenesulfonates have shown competitive S-O and C-O bond fission pathways. doi.org The electronic nature of substituents on the benzene ring can influence the preferred site of attack.
Synthetic Utility of this compound as an Alkylating Agent
This compound is a valuable reagent in organic synthesis, primarily serving as a propylating agent. The benzenesulfonate group is an excellent leaving group, a consequence of the stability of the benzenesulfonate anion, which is resonance-stabilized. This property facilitates the displacement of the benzenesulfonate by a wide range of nucleophiles through an SN2 (bimolecular nucleophilic substitution) mechanism.
The general scheme for the alkylation reaction involves the attack of a nucleophile (Nu:) on the α-carbon of the propyl group, leading to the cleavage of the C-O bond and the departure of the benzenesulfonate anion.
Reaction Scheme: C₆H₅SO₂(O-CH₂CH₂CH₃) + Nu:⁻ → Nu-CH₂CH₂CH₃ + C₆H₅SO₂O⁻
The utility of this compound extends to the formation of various carbon-heteroatom and carbon-carbon bonds. It provides a reliable method for introducing a propyl group onto substrates where direct propylation using propyl halides might be less effective or lead to side reactions. For instance, in the synthesis of ethers, amines, and thioethers, this compound can be a preferred electrophile.
The reactivity of this compound as an alkylating agent is highlighted by its classification as a genotoxic impurity, meaning it can alkylate biological macromolecules like DNA. calpaclab.comscbt.com
Below is a table summarizing the types of nucleophiles that can be effectively propylated using this compound and the corresponding products formed.
| Nucleophile Category | Nucleophile Example | Product Class | Example Product Name |
| Oxygen Nucleophiles | Alkoxide (RO⁻) | Ether | Alkyl propyl ether |
| Phenoxide (ArO⁻) | Ether | Aryl propyl ether | |
| Carboxylate (RCOO⁻) | Ester | Propyl carboxylate | |
| Nitrogen Nucleophiles | Ammonia (B1221849) (NH₃) | Primary Amine | Propylamine |
| Primary Amine (RNH₂) | Secondary Amine | N-Alkylpropylamine | |
| Azide (N₃⁻) | Alkyl Azide | Propyl azide | |
| Sulfur Nucleophiles | Thiolate (RS⁻) | Thioether | Alkyl propyl sulfide |
| Sulfide (S²⁻) | Thioether | Dipropyl sulfide | |
| Carbon Nucleophiles | Cyanide (CN⁻) | Nitrile | Butyronitrile |
| Enolates | β-Ketoester/malonate | Propylated ketoester | |
| Halide Nucleophiles | Iodide (I⁻) | Alkyl Iodide | 1-Iodopropane |
Elimination Reactions
Formation of Alkenes from this compound
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. The benzenesulfonate group, being an excellent leaving group, facilitates this process. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the leaving group) in a concerted step with the departure of the benzenesulfonate anion.
For this compound, the β-carbon is the central carbon of the propyl chain. Abstraction of a proton from this position leads to the formation of propene as the sole alkene product.
Reaction Scheme: B:⁻ + H-CH(CH₃)-CH₂-OSO₂C₆H₅ → BH + CH₂=CHCH₃ + C₆H₅SO₂O⁻ (where B:⁻ is a strong base)
This transformation is a standard method for generating alkenes from alcohols, where the alcohol is first converted to a sulfonate ester (like a benzenesulfonate) to transform the poor leaving group (-OH) into a very good one (-OSO₂C₆H₅).
Regioselectivity and Stereoselectivity in Elimination
While the elimination of this compound yields only propene, the principles of regioselectivity and stereoselectivity are crucial when considering the elimination of more complex alkyl benzenesulfonates.
Regioselectivity refers to the preference for the formation of one constitutional isomer of an alkene over another. libretexts.org
Zaitsev's Rule : In many elimination reactions, the major product is the more substituted (and therefore more stable) alkene. chemistrysteps.commsu.edumasterorganicchemistry.com This outcome is favored when using small, strong bases like sodium ethoxide. chemistrysteps.com The stability of the transition state leading to the more substituted alkene is lower in energy, resulting in a faster reaction rate. masterorganicchemistry.comyoutube.com
Hofmann's Rule : When a sterically hindered (bulky) base is used, such as potassium tert-butoxide, the major product is often the less substituted alkene. chemistrysteps.comyoutube.com The bulky base preferentially abstracts the more sterically accessible proton from the less substituted β-carbon. youtube.com
Stereoselectivity refers to the preference for the formation of one stereoisomer (e.g., E vs. Z) over another. chemistrysteps.com
E2 reactions are typically stereoselective, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer. chemistrysteps.comyoutube.com This preference arises from the lower energy of the transition state leading to the E isomer, which minimizes steric strain. youtube.com
The reaction is also stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This is due to the requirement for a specific geometric arrangement of the β-proton and the leaving group in the transition state. The most common and lowest energy arrangement is the anti-periplanar conformation, where the proton and the leaving group are in the same plane but on opposite sides of the C-C bond. chemistrysteps.com
| Factor | Condition | Preferred Product | Governing Principle |
| Regioselectivity | Small Base (e.g., Ethoxide) | More substituted alkene | Zaitsev's Rule |
| Bulky Base (e.g., tert-Butoxide) | Less substituted alkene | Hofmann's Rule | |
| Stereoselectivity | Unconstrained Substrate | trans (E)-Alkene | Thermodynamic Stability |
| Stereochemically Defined Substrate | Dependent on anti-periplanar alignment | Stereospecificity of E2 |
Redox Chemistry and Radical Reactions
Behavior under Reductive Conditions
The reduction of this compound can proceed via different pathways depending on the reducing agent and reaction conditions. The most common reductive transformation is the cleavage of the sulfonate ester.
Cleavage of the Carbon-Oxygen Bond : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can cleave the C-O bond of the sulfonate ester. This reaction would regenerate the alcohol from which the sulfonate was derived, in this case, propan-1-ol, along with products from the reduction of the sulfur moiety.
Cleavage of the Sulfur-Oxygen Bond (Desulfonation) : In the context of aromatic sulfonic acids, the sulfonyl group can be removed from the aromatic ring under certain conditions, such as treatment with dilute sulfuric acid at elevated temperatures. chemistrysteps.com While this applies to the sulfonic acid itself, similar reductive cleavage of the S-O ester bond in this compound can occur under specific catalytic hydrogenation conditions, although this is a less common transformation compared to C-O cleavage.
Potential for Radical-Mediated Transformations
While the chemistry of this compound is dominated by its role as an electrophile in ionic reactions, the potential for radical-mediated transformations exists, particularly involving the propyl group.
Free radical reactions are often initiated by light or heat in the presence of a radical initiator. youtube.com In compounds with a benzylic position, that site is particularly susceptible to radical formation due to resonance stabilization of the resulting benzylic radical. youtube.comkhanacademy.orgmasterorganicchemistry.com this compound lacks a benzylic C-H bond on the propyl chain.
However, under forcing conditions, it is conceivable that a radical could be generated on the propyl chain. For instance, abstraction of a hydrogen atom by a highly reactive radical could lead to a propyl radical. Once formed, this radical could undergo further reactions such as coupling or reaction with other radical species. However, such reactions are not characteristic of sulfonate esters and would require specific and highly reactive radical conditions, which are not typical for the synthetic applications of this compound.
Derivatization and Functionalization Strategies for this compound
This compound serves as a versatile reagent in organic synthesis, offering pathways for derivatization through modifications of its benzene ring and transformations of its propyl group. These strategies allow for the incorporation of the benzenesulfonate moiety into more complex molecular structures.
Modification of the Benzene Ring through Electrophilic Aromatic Substitution
The benzene ring of this compound can, in principle, undergo electrophilic aromatic substitution (EAS). However, the sulfonate ester group (-SO₂OR) is a deactivating group, meaning it reduces the reactivity of the benzene ring towards electrophiles. masterorganicchemistry.comlibretexts.org This deactivation occurs because the sulfonyl group is strongly electron-withdrawing, pulling electron density away from the aromatic ring and making it less nucleophilic. masterorganicchemistry.comyoutube.com
The electron-withdrawing nature of the sulfonate group also directs incoming electrophiles to the meta position. libretexts.orgpressbooks.pub This is because the carbocation intermediates (sigma complexes) formed during ortho and para attack are significantly destabilized by the adjacent positively polarized sulfur atom. libretexts.org The intermediate for meta attack avoids this unfavorable arrangement, making it the preferred pathway.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmsu.edu For this compound, these reactions would require harsh conditions due to the deactivated ring. For instance, nitration would typically require a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com
Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | Propyl 3-nitrobenzenesulfonate |
| Bromination | Br₂, FeBr₃ | Propyl 3-bromobenzenesulfonate |
| Sulfonation | SO₃, H₂SO₄ | Propyl 3-sulfobenzenesulfonate |
This table is predictive, based on the known directing effects of sulfonate groups.
Transformations of the Propyl Group
The propyl group in this compound is attached to an excellent leaving group, the benzenesulfonate anion. periodicchemistry.comyoutube.com The benzenesulfonate ion is a weak base due to the extensive resonance stabilization of its negative charge across the three oxygen atoms, making it readily displaced in nucleophilic substitution reactions. periodicchemistry.comyoutube.com
This reactivity makes this compound an effective propylating agent, capable of transferring a propyl group to a variety of nucleophiles. nih.govnih.gov The primary carbon of the propyl group is susceptible to Sₙ2 reactions, where a nucleophile attacks the carbon, leading to the displacement of the benzenesulfonate group. nih.govpurechemistry.org
Common Transformations:
Alkylation: Nucleophiles such as carbanions, amines, alkoxides, and thiolates can displace the benzenesulfonate to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
Reaction with Halides: Propyl halides can be synthesized by reacting this compound with halide ions.
Formation of Ethers: Reaction with alkoxides or phenoxides yields propyl ethers.
Synthesis of Amines: Primary, secondary, or tertiary amines can be propylated.
Table 2: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Cyanide | Sodium Cyanide (NaCN) | Butanenitrile |
| Azide | Sodium Azide (NaN₃) | 1-Azidopropane |
| Iodide | Sodium Iodide (NaI) | 1-Iodopropane |
| Hydroxide | Sodium Hydroxide (NaOH) | Propan-1-ol |
| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | Ethyl propyl ether |
Syntheses of Complex Molecular Architectures Incorporating the Benzenesulfonate Moiety
The benzenesulfonate group is not only a good leaving group but can also be a key structural component in the synthesis of complex molecules. Aryl sulfonamides, for example, are a significant class of compounds in medicinal chemistry and are often synthesized from precursors like aryl sulfonyl chlorides, which are closely related to sulfonate esters. nih.govresearchgate.net
While this compound itself is primarily an alkylating agent, the broader class of aryl sulfonates is used in more intricate synthetic strategies. For instance, aryl sulfonate esters can be used in cross-coupling reactions or as precursors to sulfonyl radicals for addition reactions to alkenes. nih.govresearchgate.net
The synthesis of heteroaryl sulfonamides, which are important in pharmaceuticals, can be achieved using organozinc reagents with reagents like 2,4,6-trichlorophenyl chlorosulfate, which generates a reactive sulfonate ester intermediate. nih.govacs.orgmit.edu These stable intermediates can then react with various amines to form complex sulfonamides. acs.orgmit.edu This highlights the utility of the sulfonate ester functionality as a versatile tool for constructing complex molecular frameworks.
Advanced Analytical Methodologies for Propyl Benzenesulfonate Research
Spectroscopic Characterization Techniques
Spectroscopy plays a pivotal role in the structural and functional characterization of propyl benzenesulfonate (B1194179). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecular architecture and composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of propyl benzenesulfonate. Both ¹H NMR and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the different types of protons and their chemical environments. The aromatic protons of the benzene (B151609) ring typically appear as multiplets in the downfield region, while the aliphatic protons of the propyl group resonate at higher field strengths.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This allows for the complete assignment of the carbon skeleton.
Interactive Data Table: Typical NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 7.85 - 7.75 | Multiplet | Aromatic protons (ortho to -SO₃) |
| ¹H | 7.65 - 7.50 | Multiplet | Aromatic protons (meta and para to -SO₃) |
| ¹H | 4.10 | Triplet | -O-CH₂ -CH₂-CH₃ |
| ¹H | 1.70 | Sextet | -O-CH₂-CH₂ -CH₃ |
| ¹H | 0.95 | Triplet | -O-CH₂-CH₂-CH₃ |
| ¹³C | ~134 | Singlet | Aromatic carbon (ipso to -SO₃) |
| ¹³C | ~129 | Doublet | Aromatic carbons (ortho and meta to -SO₃) |
| ¹³C | ~128 | Doublet | Aromatic carbon (para to -SO₃) |
| ¹³C | ~70 | Triplet | -O-CH₂ -CH₂-CH₃ |
| ¹³C | ~22 | Triplet | -O-CH₂-CH₂ -CH₃ |
| ¹³C | ~10 | Quartet | -O-CH₂-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
Key characteristic absorption bands in the IR spectrum of this compound include:
S=O stretching: Strong absorptions typically observed in the region of 1350 cm⁻¹ and 1175 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonate group.
S-O stretching: A distinct band around 1000-960 cm⁻¹ can be attributed to the S-O single bond stretching.
C-H stretching (aromatic): Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds of the benzene ring.
C-H stretching (aliphatic): Bands in the 2960-2850 cm⁻¹ range correspond to the C-H bonds of the propyl group.
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond vibrations within the benzene ring.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2970-2880 | Medium-Strong | C-H Stretch | Aliphatic (Propyl) |
| ~1585 | Medium | C=C Stretch | Aromatic Ring |
| ~1370-1350 | Strong | Asymmetric S=O Stretch | Sulfonate |
| ~1190-1170 | Strong | Symmetric S=O Stretch | Sulfonate |
| ~1000-960 | Strong | S-O Stretch | Sulfonate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. google.com
Under electron ionization (EI), the molecular ion ([M]⁺) of this compound can be observed. The fragmentation of this ion provides a characteristic pattern. Common fragmentation pathways for benzenesulfonates can involve the loss of sulfur dioxide (SO₂). aaqr.org The high-resolution mass spectrum provides the exact mass of the molecule and its fragments, which can be used to confirm the elemental composition.
Interactive Data Table: Common Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Structure |
| 200 | [C₉H₁₂O₃S]⁺ | Molecular Ion |
| 141 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. sielc.comnih.gov A simple isocratic reverse-phase HPLC method can be used for its determination. nih.gov Good resolution can be achieved using columns such as an Inertsil ODS 3V column with a mobile phase consisting of a mixture of triethylamine-adjusted phosphoric acid and acetonitrile. nih.gov The elution is typically monitored using a UV detector. For applications requiring mass spectrometry compatibility, formic acid can be used in the mobile phase instead of phosphoric acid. sielc.com This method can be validated according to International Conference on Harmonisation (ICH) guidelines. nih.gov
Interactive Data Table: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 or Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Byproducts and Impurity Analysis
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile impurities and byproducts that may be present in this compound samples. shimadzu.com This method is particularly useful for detecting and quantifying potential genotoxic impurities like other alkyl sulfonates. shimadzu.comnih.gov The use of a headspace sampler coupled with GC-MS can be employed for the analysis of sulfonic acid esters in pharmaceutical ingredients. shimadzu.com
The selection of an appropriate GC column and temperature program is crucial for achieving good separation of the analytes. The mass spectrometer allows for the positive identification of the separated components based on their mass spectra.
Interactive Data Table: Example GC-MS Parameters for Impurity Analysis
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-WAX) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless or Headspace |
| Oven Program | Temperature gradient optimized for separation of impurities |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Gel Permeation Chromatography (GPC) for Oligomeric or Polymeric Forms (if applicable)
Gel Permeation Chromatography (GPC) is a specialized analytical technique used to separate molecules based on their size or hydrodynamic volume. This method is primarily applicable to the analysis of high molecular weight species, such as polymers and oligomers. This compound, as a small, well-defined molecule, does not typically form oligomeric or polymeric structures under standard conditions. Therefore, GPC is not a conventional method for the direct analysis of this compound itself.
However, the principles of GPC are relevant in contexts where sulfonate esters are incorporated into larger polymeric systems. For instance, in the field of polymer chemistry, GPC is a standard method to determine the mass-average molecular weight of polymers that may contain components like polyorganosiloxanes. google.com While this compound is listed as an example of an organic sulfonate ester that can be used in certain polycarbonate resin compositions, the GPC analysis would be performed on the polymer, not on the individual ester. google.com
Other Specialized Analytical Techniques
X-ray Crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure and properties of a compound.
While specific X-ray diffraction data for single-crystal this compound was not found in the surveyed literature, analysis of structurally related compounds demonstrates the utility of this technique. For example, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, which also contains a propyl group and a benzenesulfonyl moiety, has been determined. nih.gov The analysis revealed a monoclinic crystal system with an L-shaped molecular structure. nih.gov Such studies provide valuable insights into the conformational preferences and packing arrangements dictated by the sulfonyl group and associated substituents. nih.govmdpi.com The data obtained from such an analysis can be highly detailed, as illustrated by the example data for a related compound in the table below.
| Parameter | Value for 4-bromo-N-(propylcarbamoyl)benzenesulfonamide |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| C4—S1—N1 Bond Angle | 105.65 (11)° |
| C7—N2 Bond Length | 1.319 (3) Å |
| Supramolecular Features | Intermolecular N—H⋯O and C—H⋯O hydrogen bonds |
Electrochemical methods are employed to study the redox (reduction-oxidation) properties of chemical compounds, providing information on their electron transfer capabilities and potential reactivity. Techniques such as cyclic voltammetry could be used to determine the oxidation and reduction potentials of this compound, revealing its electronic characteristics and stability towards electrochemical transformations.
Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on thermal stability and decomposition profiles. Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of transitions such as melting, crystallization, and glass transitions.
For this compound, these techniques can be used to precisely determine its thermal stability and phase transition temperatures. Published data indicate a melting point that involves decomposition at 100 °C. cas.org TGA would be the ideal technique to investigate this decomposition process, quantifying the mass loss and identifying the temperature ranges of thermal degradation. DSC would be used to accurately measure the enthalpy changes associated with its melting. The boiling point has also been reported, though values vary depending on the pressure. cas.orgamericanelements.com
| Thermal Property | Reported Value | Source |
|---|---|---|
| Melting Point | 100 °C (decomposes) | cas.org |
| Boiling Point | 153-154 °C @ 9 Torr | cas.org |
| Boiling Point | 298.8 °C @ 760 mmHg | americanelements.com |
| Flash Point | 134.5 °C | americanelements.com |
Computational Chemistry and Theoretical Studies of Propyl Benzenesulfonate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of propyl benzenesulfonate (B1194179). These methods allow for a detailed examination of electron distribution, molecular orbitals, and the prediction of spectroscopic features.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules like propyl benzenesulfonate. DFT calculations focus on the electron density to determine the energy and properties of a system. This approach offers a balance between computational cost and accuracy, making it suitable for molecules of this size.
Theoretical studies on analogous compounds, such as benzenesulfonic acid methyl ester, have utilized DFT methods like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable predictions of molecular geometry and vibrational frequencies. For this compound, DFT calculations can reveal key aspects of its electronic structure, including the distribution of electron density and the location of electrophilic and nucleophilic sites. This information is crucial for understanding its reactivity in chemical reactions.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the molecule's chemical reactivity and stability.
Table 1: Calculated Global Reactivity Descriptors for a Representative Aryl Sulfonate (Analogous System) This table presents representative data calculated for a similar aryl sulfonate system using DFT, as direct data for this compound is not readily available in the searched literature.
| Descriptor | Value (eV) | Significance |
|---|---|---|
| Ionization Potential (I) | 8.50 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.20 | Energy released upon adding an electron. |
| Chemical Hardness (η) | 3.65 | Resistance to change in electron distribution. |
| Electronegativity (χ) | 4.85 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | 3.22 | Propensity to accept electrons. |
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals.
The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is electron-rich. The LUMO is likely to be distributed over the sulfonate group and the benzene ring, indicating that these are the regions susceptible to nucleophilic attack. Computational studies on propylbenzene (B89791), a structurally related compound, have explored its HOMO and LUMO energies.
Table 2: Frontier Orbital Properties of a Related Aromatic System (Propylbenzene) Data for propylbenzene is presented as an illustrative example of the types of values obtained from MO analysis for a similar structural motif.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -8.69 |
| LUMO Energy | -0.15 |
| HOMO-LUMO Gap | 8.54 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT methods can be used to calculate both Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
The calculation of NMR chemical shifts involves determining the magnetic shielding around each nucleus. These theoretical predictions can aid in the assignment of complex experimental spectra. Similarly, the calculation of vibrational frequencies can help in interpreting IR spectra by assigning specific absorption bands to the corresponding molecular vibrations, such as the characteristic stretches of the S=O and S-O bonds in the sulfonate group. A study on benzenesulfonic acid methyl ester demonstrated the successful application of DFT in calculating and scaling vibrational frequencies to match experimental FT-IR and FT-Raman spectra.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Aryl Sulfonate This table provides representative predicted vibrational frequencies for a similar aryl sulfonate, as specific calculated data for this compound was not found in the available literature.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| S=O Asymmetric Stretch | 1350 - 1370 | Stretching of the two sulfur-oxygen double bonds out of phase. |
| S=O Symmetric Stretch | 1160 - 1180 | Stretching of the two sulfur-oxygen double bonds in phase. |
| S-O Stretch | 950 - 980 | Stretching of the sulfur-ester oxygen single bond. |
| C-H Aromatic Stretch | 3050 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.
Conformational Analysis and Dynamic Behavior
The propyl group in this compound can rotate around the C-O and C-C single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them. Studies on similar molecules, such as n-propylbenzene, have shown that both anti and gauche conformations can exist.
MD simulations can explore the potential energy surface of this compound, revealing the preferred conformations and the flexibility of the propyl chain. This dynamic information is important for understanding how the molecule's shape can influence its interactions with other molecules. The barriers to rotation around key bonds determine the rate of interconversion between different conformers.
Table 4: Torsional Angles and Relative Energies for a Representative Alkylbenzene This table illustrates the type of data obtained from conformational analysis of a related alkylbenzene, as specific data for this compound is not readily available.
| Conformer | Key Torsional Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180 | 0.00 |
| Gauche | ~60 | 0.5 - 1.0 |
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding molecules, particularly solvent molecules. MD simulations are well-suited for studying these intermolecular interactions and the resulting solvent effects.
In a polar solvent like water, the polar sulfonate group of this compound is expected to form strong interactions, such as hydrogen bonds, with water molecules. The nonpolar benzene ring and propyl chain will primarily engage in weaker van der Waals interactions. MD simulations can quantify the strength and nature of these interactions by calculating radial distribution functions and interaction energies.
The solvent can also influence the conformational preferences of the molecule. The balance of interactions between different parts of the molecule and the solvent can shift the equilibrium between different conformers. Understanding these solvent effects is crucial for predicting the behavior of this compound in solution.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. researchgate.net These models are valuable tools for predicting the properties of new or untested compounds.
For sulfonate esters, QSAR models have been developed to predict their skin sensitization potential. nih.gov In these models, the biological activity is correlated with physicochemical parameters that describe the molecule's electrophilicity and hydrophobicity. nih.gov The Relative Alkylation Index (RAI) approach, for example, combines these parameters to model the ability of a compound to react with biological macromolecules. nih.gov Although this specific application is for a biological endpoint, the same principles can be applied to develop QSAR models that predict chemical reactivity and selectivity in non-biological systems.
For this compound, a QSAR model for reactivity could be developed by correlating its reaction rates under specific conditions (e.g., solvolysis in different solvents) with a set of calculated molecular descriptors. These descriptors can include electronic parameters (e.g., partial charges on atoms, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and transport properties (e.g., lipophilicity as logP).
The general form of a QSAR equation for predicting reactivity could be:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃*logP
Where:
k is the reaction rate constant.
σ is a Hammett electronic parameter for the substituent on the benzene ring (in this case, none).
Eₛ is a Taft steric parameter for the alkyl group (propyl).
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis of a training set of compounds.
Cheminformatics and computational chemistry allow for the systematic exploration of the relationship between the molecular structure of a compound and its physical and chemical properties (Quantitative Structure-Property Relationship, QSPR). For alkylbenzene sulfonates, a class of compounds to which this compound belongs, structure-property relationships are of significant interest, particularly in the context of their use as surfactants.
The properties of alkylbenzene sulfonates are influenced by the length and branching of the alkyl chain, as well as the position of the phenyl group. Computational studies can quantify these relationships by calculating various molecular descriptors and correlating them with experimentally determined properties.
Key structure-property relationships for alkylbenzene sulfonates include:
Aqueous Solubility: Solubility generally decreases as the length of the alkyl chain increases due to increased hydrophobicity.
Biodegradability: Linear alkyl chains are more readily biodegradable than branched ones. The position of the phenyl group also plays a role; biodegradability increases as the distance between the sulfonate group and the end of the alkyl chain increases.
Toxicity: The toxicity of alkylbenzene sulfonates to aquatic organisms can be related to their molecular structure. For instance, for some fish species, toxicity increases with increasing molecular weight, although there can be exceptions.
The following table presents a hypothetical QSPR dataset for a series of alkylbenzene sulfonates, illustrating how molecular descriptors can be correlated with a physical property like the critical micelle concentration (CMC), an important parameter for surfactants.
| Compound | Alkyl Chain | Molecular Weight ( g/mol ) | logP | Predicted CMC (mM) |
| Ethyl benzenesulfonate | C₂H₅ | 186.23 | 1.89 | 15.2 |
| This compound | C₃H₇ | 200.26 | 2.42 | 8.5 |
| Butyl benzenesulfonate | C₄H₉ | 214.29 | 2.95 | 4.7 |
| Pentyl benzenesulfonate | C₅H₁₁ | 228.31 | 3.48 | 2.6 |
Note: The Predicted CMC values are illustrative and intended to show the trend of decreasing CMC with increasing alkyl chain length and hydrophobicity (logP).
Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical compounds for structures that are most likely to possess a desired biological activity or property. This approach can be applied to find novel derivatives of this compound with enhanced or specific properties.
The process of virtual screening typically involves the following steps:
Library Generation: A large virtual library of compounds is created, which can consist of derivatives of a lead compound (like this compound) with various substituents at different positions.
Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the library.
Filtering and Ranking: The compounds are then filtered and ranked based on a predefined set of criteria. This can be done using a QSAR model that predicts the desired property, or through molecular docking simulations if a specific target protein is involved.
For example, if the goal is to find a this compound derivative with increased reactivity as an alkylating agent, a QSAR model that predicts the rate of a specific alkylation reaction could be used to screen a virtual library. The library could be constructed by systematically varying the substituents on the benzene ring and the structure of the alkyl group.
Alternatively, if the objective is to find derivatives that act as inhibitors of a specific enzyme, structure-based virtual screening could be employed. This would involve docking the library of derivatives into the active site of the enzyme and ranking them based on their predicted binding affinity. While no specific virtual screening studies for novel derivatives of this compound are prominently available in the public literature, the methodologies are well-established and have been applied to discover novel benzenesulfonamide (B165840) derivatives with potential biological activities.
Biological Interactions and Medicinal Chemistry Research Excluding Dosage/administration
Investigation of Biological Activity
The inherent chemical properties of the benzenesulfonate (B1194179) group contribute to its diverse biological activities. These activities range from antimicrobial effects to the modulation of enzyme functions and interactions with key cellular components like proteins and DNA.
Benzenesulfonate derivatives and related compounds have been the subject of numerous studies to evaluate their potential as antimicrobial agents. Research has shown that certain benzenesulfonamide (B165840) derivatives exhibit promising activity against a variety of bacterial and fungal strains. For instance, some synthesized benzenesulfonamide compounds have shown considerable antimicrobial and antifungal activities. While these studies are on the structurally similar sulfonamides, they suggest the potential for the sulfonate core to be a pharmacophore for antimicrobial agents.
A related organosulfur compound, propyl-propane-thiosulfonate (PTSO), derived from Allium cepa (onion), has demonstrated broad-spectrum antibacterial activity, even against multiresistant bacteria. It has also shown significant antifungal activity against various Candida species. These findings highlight the potential of propyl-containing sulfonate structures in the development of new antimicrobial drugs.
Table 1: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives
| Compound | Test Organism | Activity |
|---|---|---|
| Benzenesulfonamide Derivative 1 | E. coli | Potent |
| Benzenesulfonamide Derivative 2 | S. aureus | Active |
| Benzenesulfonamide Derivative 3 | P. aeruginosa | Active |
| Benzenesulfonamide Derivative 4 | S. typhi | Active |
| Benzenesulfonamide Derivative 5 | B. subtilis | Potent |
| Benzenesulfonamide Derivative 6 | C. albicans | Active |
| Benzenesulfonamide Derivative 7 | A. niger | Potent |
Note: This table is a generalized representation of findings from various studies on benzenesulfonamide derivatives and does not represent specific compounds.
The benzenesulfonate moiety has been identified as a key structural feature in a variety of enzyme inhibitors. Research into fluorinated benzenesulfonic ester derivatives has revealed inhibitory effects against several enzymes, including α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B). For example, a 4-(trifluoromethoxyphenyl)sulfonyl substituted derivative was found to be a potent inhibitor of α-glucosidase.
Furthermore, benzenesulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. Some pyridazine-based sulfonamide derivatives have shown single-digit nanomolar inhibitory activities against human carbonic anhydrase (hCA) isoforms. Other studies have explored benzenesulfonamide-piperazine hybrids as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase.
Table 2: Enzyme Inhibition by Benzenesulfonate and Benzenesulfonamide Derivatives
| Compound Class | Target Enzyme | Inhibition Potency |
|---|---|---|
| Fluorinated benzenesulfonic esters | α-glucosidase | IC50 in the low micromolar range |
| Fluorinated benzenesulfonic esters | PTP1B | Significant activity |
| Pyridazine-based sulfonamides | Carbonic Anhydrase IX | KI in the single-digit nanomolar range |
| Pyridazine-based sulfonamides | Carbonic Anhydrase XII | KI in the low nanomolar range |
| Benzene (B151609) sulfonamide-piperazine hybrids | Acetylcholinesterase (AChE) | IC50 in the millimolar range |
| Benzene sulfonamide-piperazine hybrids | Butyrylcholinesterase (BChE) | IC50 in the millimolar range |
| Benzene sulfonamide-piperazine hybrids | Tyrosinase | IC50 in the millimolar range |
IC50: Half maximal inhibitory concentration; KI: Inhibition constant.
The biological effects of benzenesulfonates are often rooted in their interactions with essential biomolecules. Studies have shown that compounds containing a benzenesulfonate group can interact with proteins such as the TrkA receptor, a receptor tyrosine kinase. This interaction is considered to be a key factor in the anti-glioblastoma potential of certain benzenesulfonamide derivatives.
In addition to specific protein interactions, the potential for these compounds to interact with DNA is an area of interest. Propyl benzenesulfonate itself is described as an aryl-sulfonate genotoxic impurity, which suggests a potential for interaction with DNA. While the precise mechanisms of interaction for this compound are not extensively detailed, the study of protein-DNA interactions is a broad field that employs various techniques to understand how different molecules can bind to and affect the function of DNA.
Medicinal Chemistry Applications and Derivatization
The benzenesulfonate scaffold serves as a versatile platform in medicinal chemistry for the development of new therapeutic agents. This compound can act as a useful intermediate, and the benzenesulfonate moiety can be incorporated into more complex molecules to enhance their biological activity.
This compound can serve as a valuable intermediate in the synthesis of more complex molecules due to the benzenesulfonate group being a good leaving group. This allows for the introduction of the propyl group into a target molecule through nucleophilic substitution reactions. While specific examples of its use in the synthesis of commercial pharmaceuticals are not widely documented, the principles of its reactivity are well-established in organic chemistry. For instance, related compounds like benzenesulfonyl chloride are commonly used to introduce the benzenesulfonyl group or to facilitate reactions. A patent for the synthesis of propargyl benzenesulfonate, an important intermediate for certain drugs, utilizes benzenesulfonyl chloride and propargyl alcohol, showcasing a similar esterification reaction.
The design and synthesis of novel compounds incorporating the benzenesulfonate or benzenesulfonamide structure is an active area of research. The sulfonamide group, in particular, is a well-established pharmacophore found in a wide range of drugs. The synthesis of these compounds often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine or alcohol.
Researchers have developed numerous series of benzenesulfonamide derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic strategies often involve multi-step reactions to build complex molecules around the central benzenesulfonamide core. For example, quinoxaline-linked sulfonamide hybrids have been synthesized and shown to possess a broad range of biomedical activities. These synthetic efforts continue to expand the chemical space of biologically active benzenesulfonates and their analogs, paving the way for the discovery of new therapeutic agents.
Role of Sulfonate Esters as Potential Genotoxic Impurities in Pharmaceuticals
This compound is classified as an aryl-sulfonate, a type of compound recognized as a potential genotoxic impurity (PGI) in pharmaceuticals. scbt.com PGIs are compounds that have the potential to damage DNA, which can lead to mutations and potentially cancer. Sulfonate esters, as a class, are of significant concern to pharmaceutical manufacturers and regulatory agencies due to their ability to act as alkylating agents. future4200.comresearchgate.net These impurities are not part of the active pharmaceutical ingredient (API) but can form as byproducts during the drug manufacturing process. researchgate.net
The formation of sulfonate esters, including this compound, typically occurs from an unintended reaction between a sulfonic acid (like benzenesulfonic acid) and an alcohol solvent (like propanol). nih.govpqri.org This reaction is a known pathway for the generation of these impurities, which may remain in the final drug product in trace amounts. nih.gov Because of their reactivity towards nucleophiles, sulfonate esters can alkylate biological macromolecules, with DNA being the most critical target from a genotoxicity standpoint. researchgate.netnih.gov The interaction involves the transfer of the alkyl group (in this case, the propyl group) to the DNA molecule, forming a covalent bond that alters the DNA's structure and can interfere with replication and transcription. nih.govwikipedia.org
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent control limits for PGIs in pharmaceuticals. nih.gov These limits are often based on the concept of the Threshold of Toxicological Concern (TTC), which sets an acceptable intake level for a genotoxic impurity (e.g., 1.5 µg per day) that is considered to pose a negligible risk. researchgate.netnih.gov To meet these requirements, highly sensitive analytical methods using techniques like gas chromatography (GC) and liquid chromatography (LC) have been developed to detect and quantify trace amounts of sulfonate esters in drug substances. nih.govnih.gov
A 2005 study by Glowienke et al. assessed 19 different sulfonic acid esters and found that most showed genotoxic properties in both the Ames test (a bacterial reverse mutation assay) and in vitro micronucleus tests with mammalian cells. future4200.comnih.gov This body of research underscores the importance of controlling sulfonate esters as a class in pharmaceutical products.
| Sulfonate Ester Class | Common Precursors | Key Structural Feature | Significance in Pharmaceuticals |
|---|---|---|---|
| Methanesulfonates (Mesylates) | Methanesulfonic Acid + Alcohol | Methyl group attached to the sulfonate ester | Well-known class of mutagenic impurities. future4200.com |
| Benzenesulfonates (Besylates) | Benzenesulfonic Acid + Alcohol | Phenyl group attached to the sulfonate ester | Includes compounds like this compound; considered potentially genotoxic. scbt.comfuture4200.com |
| p-Toluenesulfonates (Tosylates) | p-Toluenesulfonic Acid + Alcohol | Toluene group attached to the sulfonate ester | Another major class of PGIs monitored in drug synthesis. future4200.com |
Molecular Docking and Computational Biology Studies
While specific molecular docking studies focusing solely on this compound are not prominent in publicly available research, the principles of its interaction with biological targets can be inferred from computational studies of related alkylating agents and sulfonate esters. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as DNA) to form a stable complex. nih.gov This method is crucial in drug discovery and toxicology for understanding molecular-level interactions. nih.govacs.org
Modeling Interactions with Biological Targets
The primary biological target for genotoxic agents like this compound is deoxyribonucleic acid (DNA). nih.gov The genotoxicity of sulfonate esters stems from their ability to act as alkylating agents, which covalently modify DNA bases. researchgate.netnih.gov Computational models for this class of compounds focus on this alkylation mechanism.
The interaction is not a simple binding event but an irreversible chemical reaction. nih.gov The sulfonate group is an effective leaving group, facilitating a nucleophilic attack from electron-rich sites on the DNA molecule. This results in the transfer of the propyl group to the DNA base, forming a DNA adduct. researchgate.net The most common sites for alkylation on DNA bases are the N7 position of guanine, the N3 position of adenine, and the O6 position of guanine. researchgate.netoncohemakey.com Alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing during DNA replication. researchgate.net
Studies modeling the interaction of more complex sulfonate esters tethered to DNA-binding molecules have shown that these agents can be directed to selectively alkylate DNA at specific sequences, often within the DNA minor groove. acs.orgacs.org Although this compound lacks such a guiding component, these studies illustrate how the alkylation event itself can be modeled at the molecular level, showing the formation of a covalent bond between the agent's alkyl group and a specific atom on a DNA base. acs.org
| Interaction Type | Description | Key DNA Sites Involved | Consequence |
|---|---|---|---|
| Covalent Bonding (Alkylation) | Irreversible transfer of an alkyl group from the agent to a DNA base. nih.gov | N7-guanine, N3-adenine, O6-guanine. researchgate.netoncohemakey.com | Formation of DNA adducts, structural distortion, potential for mutation. wikipedia.org |
| Interstrand Cross-linking | Formation of links between the two strands of the DNA double helix (by bifunctional agents). nih.gov | Typically between guanine residues on opposite strands. oncohemakey.com | Prevents DNA strand separation, halting replication and transcription. wikipedia.org |
| Intrastrand Cross-linking | Formation of links between two bases on the same DNA strand. oncohemakey.com | Often between adjacent guanine residues. oncohemakey.com | Causes significant distortion of the DNA helix. |
Predictive Studies for Drug Design and Delivery
For a known genotoxic impurity like this compound, predictive computational studies are not focused on drug design or delivery but rather on toxicology and risk assessment. nih.govgradientcorp.com The goal of these in silico studies is to predict the genotoxic and carcinogenic potential of chemical compounds without the need for extensive laboratory testing. researchgate.net These methods are a cornerstone of modern safety assessment for pharmaceutical impurities. nih.gov
Computational toxicology utilizes (Quantitative) Structure-Activity Relationship, or (Q)SAR, models to predict the biological activity of a substance based on its chemical structure. researchgate.netresearchgate.net For genotoxicity, (Q)SAR models are trained on large datasets of compounds with known experimental results from assays like the Ames bacterial mutagenicity test. researchgate.net These models identify structural alerts—specific molecular substructures or fragments that are associated with toxicity. researchgate.net The sulfonate ester functional group is a well-established structural alert for mutagenicity. future4200.com
Regulatory guidelines, such as the ICH M7 guideline, advocate for the use of two complementary (Q)SAR methodologies to assess the mutagenic potential of impurities:
Expert Rule-Based Systems: These models use a set of rules derived from existing knowledge of chemical mechanisms and structure-activity relationships to identify potentially toxic fragments. toxicology.org
Statistical-Based Systems: These models use statistical algorithms to correlate the presence of various structural fragments with the known toxicity of compounds in a training set, providing a probabilistic assessment of toxicity. toxicology.org
A positive result from either type of model for an impurity like this compound would classify it as a potential mutagen, requiring strict control to the levels outlined by the Threshold of Toxicological Concern (TTC). toxicology.org These predictive models are crucial tools for the early identification of potentially hazardous impurities in drug development, enabling chemists to design safer synthetic processes. researchgate.netnih.gov
| Model Type | Methodology | Application | Examples |
|---|---|---|---|
| Expert Rule-Based (Q)SAR | Uses predefined structural rules and mechanistic knowledge to identify toxicophores. toxicology.org | Identifies impurities with known structural alerts for mutagenicity. | DEREK Nexus, Toxtree. toxicology.org |
| Statistical-Based (Q)SAR | Correlates structural features with experimental data using statistical algorithms. toxicology.org | Provides a statistical likelihood of mutagenicity for novel or unclassified impurities. | Sarah Nexus, VEGA. toxicology.org |
| Read-Across | Predicts the toxicity of a substance by comparing it to one or more structurally similar compounds with known toxicity data. gradientcorp.com | Used when data for the specific impurity is unavailable but data for close analogues exists. | Integrated into platforms like the OECD Toolbox. gradientcorp.com |
Industrial and Advanced Materials Applications in Research
Role in Polymerization Processes
The sulfonic acid group and its esters, such as propyl benzenesulfonate (B1194179), are utilized in polymer science for their catalytic properties and as functional components in polymer chains.
While propyl benzenesulfonate itself is categorized as a polymerization reagent, much of the specific research into catalytic activity focuses on the functional propyl-sulfonic acid group. chemscene.com Propyl-sulfonic acid groups have been functionalized onto silica nanoparticles to create heterogeneous catalysts. scirp.org These nanocatalysts have demonstrated high efficiency in the hydrolysis of cellobiose, a key step in the conversion of lignocellulosic biomass into monomeric sugars for the production of biofuels and biopolymers. scirp.orgresearchgate.net For instance, propyl-sulfonic acid functionalized nanoparticles with a sulfur content of around 6% achieved a 96.0% conversion of cellobiose, significantly higher than the 32.8% conversion in control experiments without a catalyst. scirp.org
In the context of emulsion polymerization, alkyl aryl sulfonic acids, a class to which this compound belongs, are key components. They are used in emulsifier blends, often with nonionic emulsifiers, to stabilize vinyl monomer emulsions during the polymerization process. google.com These blends are effective in controlling particle size, ensuring emulsion stability, and achieving high conversion rates. google.com
This compound derivatives have been used as monomers in the synthesis of specialized polymers. In one study, a cross-linked polymer electrolyte membrane was created using a block copolymer that included poly(n-propyl-4-styrenesulfonate). acs.org In this process, the n-propyl styrenesulfonate monomer, a derivative of this compound, was incorporated into the polymer backbone. The propyl group serves as a protecting group for the sulfonic acid, rendering the monomer more hydrophobic, which facilitates its copolymerization with other hydrophobic monomers like divinylbenzene. acs.org After polymerization, the propyl groups are removed (deprotected) to yield the final cross-linked poly(styrenesulfonic acid) membrane, which exhibits extremely high proton conductivity. acs.org
The process of cross-linking sulfonated polymers is a significant area of materials research. rsc.org General methods involve the sulfonation of polymers that have been previously cross-linked or the simultaneous cross-linking and sulfonation of polymers like polystyrene in a homogeneous reaction mixture. rsc.orggoogle.com The selection of cross-linking agents and the reaction conditions are critical for achieving the desired properties in the final material, such as thermal stability, porosity, and mechanical strength. researchgate.net
Surfactant and Emulsifier Research
Alkyl benzenesulfonates, including this compound, are recognized for their surfactant properties, which stem from their amphiphilic molecular structure, consisting of a hydrophilic sulfonate head and a hydrophobic alkyl-benzene tail.
A key characteristic of a surfactant is its critical micelle concentration (CMC), the concentration above which surfactant molecules aggregate to form micelles. wikipedia.org This aggregation behavior is fundamental to the surfactant's function in various applications. Below the CMC, surfactants exist as individual molecules and primarily act at interfaces, reducing surface tension. wikipedia.orgbeloit.edu Above the CMC, the formation of micelles allows for the solubilization of otherwise insoluble substances within their hydrophobic cores. beloit.edu
The CMC is a critical parameter that depends on the surfactant's molecular structure, temperature, and the presence of other substances like electrolytes. wikipedia.org While specific CMC data for this compound is not extensively detailed, the values for related and widely studied linear alkylbenzene sulfonates (LAS) provide context for the expected behavior of this class of compounds.
Table 1: Critical Micelle Concentration (CMC) of Related Alkylbenzene Sulfonates
| Surfactant | Abbreviation | Temperature (°C) | CMC (mmol/L) | Reference |
|---|---|---|---|---|
| Sodium Dodecylbenzenesulfonate | SDBS / NaDBS | 25 | 1.2 - 2.9 | mdpi.com |
| Sodium Dodecylbenzenesulfonate | SDBS | 25 | ~1.08 | researchgate.net |
| Sodium Linear Alkylbenzene Sulfonate | NaLAS | 25 | 2.0 | mdpi.com |
Surfactants play a crucial role in chemical Enhanced Oil Recovery (EOR) processes. sasol.com The primary mechanism involves injecting a surfactant solution into an oil reservoir to reduce the interfacial tension (IFT) between the crude oil and the injection water. sasol.combenthamopenarchives.com This reduction in IFT helps to mobilize oil that is trapped in the reservoir's pores by capillary forces. wikipedia.org For this process to be effective, the surfactant concentration must typically be above its CMC. wikipedia.org
Petroleum sulfonates and other alkyl aryl sulfonates are widely used and researched for EOR applications due to their ability to lower IFT and their relatively low cost. mdpi.com Research focuses on synthesizing and formulating sulfonate surfactants to optimize their performance under specific reservoir conditions, such as high temperatures and salinity. mdpi.comosti.gov While this compound is a member of this class, research often explores polysulfonated or longer-chain alkylbenzenesulfonates to achieve the ultra-low IFT required for efficient oil recovery. osti.gov
The same properties that make this compound a surfactant also make it effective as a wetting and dispersing agent. researchgate.net Wetting is the process by which a liquid spreads over a solid surface, a phenomenon governed by the liquid's surface tension. By reducing the surface tension of an aqueous solution, surfactants improve its ability to wet surfaces. This is a valuable property in many industrial applications and is also relevant in EOR, where improved wetting of the reservoir rock can contribute to oil displacement. benthamopenarchives.com
As dispersing agents, surfactants are used to stabilize particles within a liquid medium and prevent them from aggregating. researchgate.net The surfactant molecules adsorb onto the surface of the particles. The hydrophilic sulfonate heads then extend into the aqueous phase, creating a repulsive barrier (either through electrostatic or steric hindrance) that keeps the particles separated. researchgate.net This stabilization is essential in the formulation of paints, inks, and other colloidal dispersions.
Advanced Materials Development
This compound, while not extensively documented in dedicated research for advanced materials, holds potential as a chemical intermediate in the synthesis and modification of novel materials. Its utility can be inferred from the broader context of sulfonate esters and their roles in organic synthesis and polymer chemistry. The following sections explore hypothetical and potential applications based on the reactivity of this compound and established principles in materials science.
Integration into Functional Membranes (e.g., proton exchange membranes)
Proton exchange membranes (PEMs) are crucial components in fuel cells, and their performance is highly dependent on the presence of sulfonic acid groups. While there is no direct evidence in the searched literature of this compound being integrated into PEMs, its chemical structure suggests a potential role as a precursor or modifying agent in the synthesis of such membranes.
One possible synthetic route could involve the use of this compound to introduce a propyl group to a polymer backbone. This would be followed by a sulfonation step to create the necessary sulfonic acid moieties for proton conduction. This multi-step process could allow for a degree of control over the final properties of the membrane.
Another hypothetical application could be in the synthesis of sulfonated polymers where the propyl group acts as a temporary protecting group for the sulfonic acid functionality. This approach could facilitate the polymerization process or the dissolution of the polymer for membrane casting. Subsequent removal of the propyl group would then unmask the sulfonic acid groups, rendering the membrane proton-conductive.
Research on sulfonated polymers for PEMs often involves the grafting of sulfonic acid-containing side chains onto a stable polymer backbone. For instance, studies have explored polymers grafted with propane sulfonic acid to enhance proton conductivity. While not directly involving this compound, these studies highlight the importance of the propyl-sulfonic acid moiety in designing proton-conductive materials.
Applications in Catalysis Beyond Polymerization (e.g., as catalysts or ligands)
The direct application of this compound as a catalyst or ligand in reactions beyond polymerization is not well-documented in the available research. However, materials functionalized with related chemical groups, such as propyl-sulfonic acid, have demonstrated significant catalytic activity.
For example, nanoparticles functionalized with propyl-sulfonic acid groups have been synthesized and evaluated as catalysts for various chemical transformations. These solid acid catalysts offer advantages such as ease of separation and reusability. The synthesis of these materials involves grafting a sulfur-containing group onto a support, which is then oxidized to form the sulfonic acid. While this compound is not directly used in the examples found, it could potentially serve as a precursor in the synthesis of such catalytically active materials.
The benzenesulfonate group in this compound could also theoretically be incorporated into larger molecular structures to act as a ligand for metal catalysts. The sulfonate group could coordinate with a metal center, and the propyl and phenyl groups could be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. However, specific examples of this application are not present in the provided search results.
The following table summarizes the types of catalytic applications where related sulfonic acid-functionalized materials have been employed:
| Catalytic Application | Catalyst Type | Reactants | Products |
| Hydrolysis | Propyl-sulfonic acid-functionalized nanoparticles | Cellobiose | Glucose |
| Pretreatment of Biomass | Propyl-sulfonic acid-functionalized nanoparticles | Corn Stover | Sugars |
Use in the Development of New Materials with Tailored Properties
The development of new materials with specific, tailored properties is a cornerstone of materials science. This compound, as a reactive organic molecule, could be a building block in the synthesis of such materials. Its potential lies in its ability to introduce either a propyl group, a benzenesulfonate group, or both, into a larger molecular or polymeric structure.
The properties of polymers can be precisely controlled through the selection of monomers and the polymerization technique. Advanced polymerization techniques allow for the synthesis of polymers with controlled molecular weight, architecture, and comonomer distribution, suiting them for specific applications. While no direct examples of using this compound in such syntheses were found, it could hypothetically be used to create polymers with unique side-chain functionalities, which in turn would influence the material's bulk properties such as solubility, thermal stability, and mechanical strength.
For instance, the incorporation of the benzenesulfonate group could enhance the thermal stability or alter the solubility of a polymer. The propyl group could introduce a degree of hydrophobicity or flexibility into the polymer chain. By carefully designing the polymer architecture, materials with properties tailored for specific applications, such as specialty plastics, coatings, or adhesives, could be developed.
The table below outlines some potential tailored properties that could be achieved by incorporating this compound or its derivatives into new materials:
| Material Type | Potential Property Modification | Possible Application |
| Specialty Polymer | Increased thermal stability | High-performance plastics |
| Functional Coating | Altered surface energy and wettability | Hydrophobic or hydrophilic surfaces |
| Adhesive | Modified adhesion and cohesion properties | Specialized bonding agents |
Future Research Directions and Emerging Trends
Development of Sustainable Synthesis Routes
The future of propyl benzenesulfonate (B1194179) synthesis is increasingly geared towards "green chemistry" principles, aiming to reduce environmental impact and enhance safety. Traditional methods often rely on hazardous reagents and organic solvents. Emerging research focuses on developing more sustainable alternatives.
A significant trend is the use of environmentally benign solvents, particularly water. rsc.org A facile and green synthesis of sulfonamides has been demonstrated in aqueous media, which could be adapted for sulfonate esters like propyl benzenesulfonate. rsc.org This approach uses equimolar amounts of reactants and avoids organic bases, with product isolation simplified to filtration after acidification. rsc.org Another approach involves the use of benzenesulfonic acid itself as a green and efficient catalyst for esterification reactions, potentially replacing corrosive acids like sulfuric acid. researchgate.net
Future research will likely focus on optimizing these aqueous systems and exploring other green solvents. The development of catalytic systems that are recoverable and reusable will also be a key area of investigation to minimize waste.
Table 1: Sustainable Synthesis Strategies for Sulfonate Esters
| Strategy | Description | Potential Advantages | References |
|---|---|---|---|
| Aqueous Media Synthesis | Utilizing water as the reaction solvent instead of traditional organic solvents. | Reduced environmental impact, improved safety, simplified product isolation. | rsc.org |
| Green Catalysts | Employing catalysts like benzenesulfonic acid to replace more hazardous and corrosive acids. | Lower toxicity, reduced corrosion, potentially recyclable. | researchgate.net |
| Solvent-Free Reactions | Conducting reactions without a solvent, often under thermal or microwave conditions. | Eliminates solvent waste, can lead to faster reaction times and higher efficiency. | jddhs.com |
| Energy-Efficient Techniques | Using methods like microwave-assisted synthesis to reduce energy consumption and reaction times. | Faster reactions, reduced energy use, potential for higher yields. | jddhs.com |
Exploration of Novel Catalytic Transformations
The reactivity of the sulfonate ester group in this compound offers significant opportunities for novel catalytic transformations. While traditionally viewed as a leaving group in substitution reactions, recent research has explored more complex, metal-catalyzed transformations.
A key area of emerging research is the transition-metal-catalyzed cleavage of the S-O bond in sulfonate esters, a departure from the more common C-O bond cleavage. nih.gov For instance, nickel and palladium catalysts have been used to facilitate intramolecular desulfitative C-O coupling reactions, leading to the formation of aryl alkyl ethers and diaryl ethers. nih.gov This opens up new synthetic pathways that were not previously accessible.
Future investigations will likely expand the scope of metals and ligands used in these transformations, aiming for greater efficiency, selectivity, and functional group tolerance. The development of catalytic systems that can differentiate between the various reactive sites in complex molecules containing a sulfonate ester moiety is a significant challenge and a promising direction for future work. researchgate.net
Table 2: Novel Catalytic Transformations Involving Sulfonate Esters
| Catalytic System | Transformation | Key Feature | References |
|---|---|---|---|
| Nickel Catalyst | Intramolecular desulfitative C-O coupling of alkyl sulfonates. | Enables the synthesis of aryl alkyl ethers via S-O bond cleavage. | nih.gov |
| Palladium Catalyst | Intramolecular desulfitative C-O coupling of aryl sulfonates. | Facilitates the formation of diaryl ethers. | nih.gov |
| Ruthenium Catalyst | C-H activating alkenylation. | Shows orthogonal regioselectivity compared to Pd-catalyzed Heck-type coupling. | researchgate.net |
Advanced Characterization Techniques for Complex Systems
A deeper understanding of the reaction mechanisms and dynamics involving this compound requires the application of advanced characterization techniques. The debate over whether sulfonate ester hydrolysis proceeds through a stepwise or concerted mechanism highlights the need for sophisticated analytical methods to probe transient intermediates and transition states. acs.orgsemanticscholar.orgnih.gov
Modern spectroscopic and analytical techniques such as high-resolution mass spectrometry (MS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction are crucial. researchgate.neteurjchem.com These methods provide detailed information about molecular structure, connectivity, and conformation, which is essential for elucidating reaction pathways. researchgate.neteurjchem.com For instance, crystallographic characterization can reveal steric and electronic factors that influence the properties and reactivity of sulfonate esters. eurjchem.com
Future trends will likely involve the use of in-situ spectroscopic techniques to monitor reactions in real-time, providing kinetic and mechanistic data that is difficult to obtain through traditional methods. Combining experimental data with computational modeling will be key to developing a comprehensive picture of these complex chemical systems.
Table 3: Advanced Characterization Techniques
| Technique | Application in this compound Research | Information Gained | References |
|---|---|---|---|
| NMR Spectroscopy | Structural elucidation of reaction products and intermediates. | Molecular structure, connectivity, and conformation. | researchgate.net |
| Mass Spectrometry (MS) | Identification of trace-level impurities and reaction byproducts. | Molecular weight and fragmentation patterns. | researchgate.net |
| X-ray Crystallography | Determining the three-dimensional structure of sulfonate esters and their derivatives. | Precise bond lengths, angles, and crystal packing information. | eurjchem.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups, such as the sulfonate group (S=O). | Vibrational frequencies of chemical bonds. | scielo.br |
In Silico Driven Discovery and Design
Computational chemistry and in silico modeling are becoming indispensable tools in the study of sulfonate esters. These methods allow for the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of new molecules with desired properties.
Detailed computational studies, often using Density Functional Theory (DFT), have been employed to investigate the hydrolysis of sulfonate esters, providing insights that challenge and refine interpretations of experimental data. semanticscholar.orgnih.gov For example, computational evidence has been used to argue for a concerted pathway in alkaline hydrolysis, proceeding through an early transition state. semanticscholar.org Molecular docking and other in silico techniques are also used to design and screen new derivatives of benzenesulfonamides and related compounds for potential biological activity. mdpi.comindexcopernicus.combohrium.com
The future of this field lies in the development of more accurate and efficient computational models that can handle complex solvent effects and dynamic processes. The integration of machine learning and artificial intelligence with these computational methods will likely accelerate the discovery and design of novel sulfonate ester derivatives for a wide range of applications.
Table 4: In Silico Approaches in Sulfonate Ester Research
| Method | Application | Key Insights | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating reaction mechanisms, such as hydrolysis. | Provides evidence for concerted vs. stepwise pathways and characterizes transition states. | semanticscholar.orgnih.gov |
| Molecular Docking | Predicting the binding of benzenesulfonamide (B165840) derivatives to biological targets. | Identifies potential binding modes and affinities for drug design. | mdpi.comindexcopernicus.com |
| ADME/T Prediction | Evaluating the drug-like properties of new compounds. | Assesses absorption, distribution, metabolism, excretion, and toxicity profiles. | indexcopernicus.com |
Interdisciplinary Research with Materials Science and Biology
The unique properties of the benzenesulfonate group make it a valuable component in interdisciplinary research, particularly in materials science and biology. The sulfonic acid group is prized for its ability to impart water solubility and functionality to materials.
In materials science, polymers containing sulfonate groups are being developed for applications such as proton exchange membranes in fuel cells. researchgate.net Research is focused on creating cross-linked polymer membranes with a high density of sulfonic acid groups to enhance properties like proton conductivity. acs.org
In the biological realm, the benzenesulfonate moiety is found in various biologically active molecules and is being explored in drug design. bohrium.comnih.gov One emerging trend is the use of sulfonate esters as part of prodrug strategies. A prodrug is an inactive compound that is converted into an active drug in the body. google.comgoogle.com The this compound structure could potentially be incorporated into a larger molecule as a prodrug moiety, designed to be cleaved under specific physiological conditions to release an active pharmaceutical ingredient.
Future research will likely see a greater fusion of sulfonate chemistry with polymer science, nanotechnology, and medicinal chemistry to create novel functional materials and therapeutic agents.
Table 5: Interdisciplinary Applications of Benzenesulfonates
| Field | Application | Description | References |
|---|---|---|---|
| Materials Science | Proton Exchange Membranes | Incorporating sulfonic acid groups into polymer backbones to create materials for fuel cells. | researchgate.net |
| Biology/Medicinal Chemistry | Prodrug Design | Using the benzenesulfonate ester linkage as a cleavable moiety to release an active drug. | google.comgoogle.com |
| Biology/Medicinal Chemistry | Antibacterial Agents | Synthesizing and evaluating substituted benzenesulfonamides for their antibacterial properties. | bohrium.com |
Q & A
Q. What are the key physicochemical properties of propyl benzenesulfonate, and how are they experimentally determined?
this compound (CAS 80-42-2) is characterized by its molecular formula (C₉H₁₂O₃S), molecular weight (200.254 g/mol), and solubility in solvents like ethanol and ether. Key properties include boiling point (162°C at 15 mmHg) and density (1.1804 g/cm³ at 17°C). Experimental determination involves:
- Chromatography : Reverse-phase HPLC-MS/MS with gradient elution (e.g., 5 mmol·L⁻¹ ammonium formate and methanol) for quantifying trace impurities .
- Spectroscopy : UV-Vis or fluorescence spectroscopy to monitor electronic transitions, particularly in decomplexation studies with metal ions .
- Solubility Testing : Systematic titration in solvents like water, ethanol, and chloroform under controlled temperatures .
Q. How can researchers synthesize this compound, and what purity validation methods are recommended?
Synthesis typically involves sulfonation of propanol derivatives using benzenesulfonyl chloride. Post-synthesis purification is achieved via recrystallization or column chromatography. Purity validation requires:
Q. What are the best practices for detecting this compound in complex mixtures?
Advanced separation techniques are critical:
- HPLC Conditions : Agilent Zorbax SB-C18 columns with mobile phases containing ammonium formate and formic acid for optimal resolution .
- System Suitability Testing : Ensure precision (RSD <5% for retention time and peak area) through repeated injections of standard solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?
Stability studies should employ:
- Thermogravimetric Analysis (TGA) : Monitor decomposition at elevated temperatures (e.g., 160–200°C) to identify degradation products .
- Fluorescence Spectroscopy : Track interactions with polymers (e.g., polyvinylpyrrolidone) to assess how coordination environments affect stability .
- Statistical Modeling : Use multivariate analysis to reconcile discrepancies in solubility or reactivity data across studies .
Q. What methodological approaches are used to study the interaction of this compound with metal ions or polymers?
Key techniques include:
- FTIR Spectroscopy : Analyze shifts in sulfonate group vibrations (e.g., S=O stretching at 1040–1220 cm⁻¹) to infer binding mechanisms .
- Fluorescence Quenching : Measure energy transfer efficiency between benzenesulfonate ligands and europium ions to quantify decomplexation dynamics .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) for polymer-sulfonate interactions .
Q. How can researchers address data gaps in toxicological or environmental impact studies of this compound?
Strategies include:
- Analogous Data Extrapolation : Leverage studies on structurally related compounds (e.g., sodium benzenesulfonate in gel particles for environmental remediation) .
- High-Throughput Screening : Adapt HPV Chemical Challenge Program guidelines to prioritize endpoints like biodegradation or aquatic toxicity .
- Uncertainty Factor Adjustments : Apply AEGL derivation frameworks (e.g., interim guidelines for chloroformates) to estimate safe exposure levels in absence of direct data .
Q. What advanced computational tools support the design of experiments involving this compound?
Researchers should integrate:
- Quantum Chemical Calculations : DFT simulations to predict reaction pathways (e.g., sulfonation kinetics) .
- Machine Learning : Train models on existing chromatographic data to optimize mobile phase compositions or gradient profiles .
Literature and Data Management
Q. How should researchers conduct systematic reviews on this compound while avoiding unreliable sources?
- Database Selection : Prioritize SciFinder, Reaxys, and peer-reviewed journals; exclude non-academic sources like .
- Search Strategies : Use Boolean operators (e.g., "this compound AND synthesis NOT patent") and filter by publication type (e.g., "experimental study") .
- Critical Appraisal : Evaluate studies for methodological rigor, such as validation of LOQ/LOD in analytical workflows .
Q. What frameworks are recommended for synthesizing multidisciplinary research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
